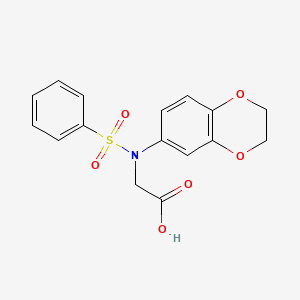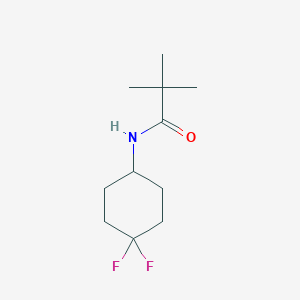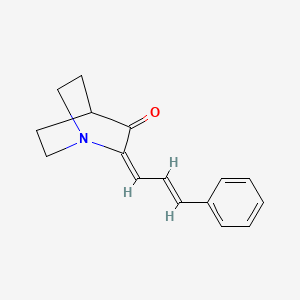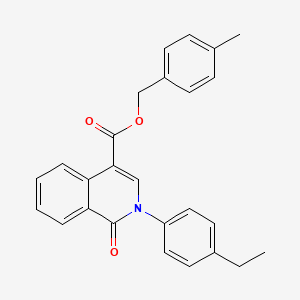
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C16H15NO6S and its molecular weight is 349.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
Research has shown that derivatives of N-(phenylsulfonyl)glycine exhibit significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. For instance, a variety of N-(phenylsulfonyl)-N-phenylglycines demonstrated greater inhibitory activity than the corresponding glycines, suggesting that modifications at the N-phenyl substitution enhance the affinity for aldose reductase. These findings highlight the therapeutic potential of such compounds in managing diabetes-related ocular and neurological diseases (Deruiter, Borne, & Mayfield, 1989).
Glycine Transporter-1 (GlyT-1) Inhibition
Compounds derived from N-(phenylsulfonyl)glycine have been explored for their role in inhibiting Glycine Transporter-1 (GlyT-1), a critical component in modulating synaptic glycine concentrations in the central nervous system. This research avenue suggests potential applications in treating neurological and psychiatric disorders by modulating glycinergic transmission. A study on the design, synthesis, and in vivo efficacy of GlyT-1 inhibitors provides a framework for developing treatments for conditions such as schizophrenia and cognitive disorders (Lindsley et al., 2006).
Serine Proteinase Inhibition
Investigations into the inhibition of serine proteinases by cyclic amides of N alpha-arylsulfonylamidinophenyl-glycines reveal the potential of these compounds in modulating enzymatic pathways involved in coagulation and inflammation. The specificity and potency of these inhibitors against enzymes like trypsin, plasmin, and thrombin underscore their therapeutic value in managing conditions related to abnormal proteinase activity (Stürzebecher, Markwardt, Voigt, Wagner, & Walsmann, 1981).
Cytoprotection and NMDA Receptor Interaction
Compounds structurally related to N-(phenylsulfonyl)glycine have been synthesized for their cytoprotective properties and ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuroprotection and neurodegeneration. These studies offer insights into developing treatments for neurodegenerative diseases and conditions associated with excessive glutamate activity (Buchstaller et al., 2006).
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c18-16(19)11-17(24(20,21)13-4-2-1-3-5-13)12-6-7-14-15(10-12)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPMRGHMHJFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)

![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1-benzothiophene-2-carboxamide](/img/structure/B2897230.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)

![2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2897234.png)



![2-(4-ethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2897244.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)
